N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide
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Description
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide, also known as PTP1B inhibitor, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Neuroinflammation and PET Imaging
A study by Damont et al. (2015) synthesized a series of novel pyrazolo[1,5-a]pyrimidines related to the compound of interest. These compounds were evaluated for their potential to bind the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. This research highlighted the synthesis of fluoroalkyl- and fluoroalkynyl- analogues, demonstrating subnanomolar affinity for TSPO. Two derivatives were radiolabeled with fluorine-18 for in vivo PET imaging in a rodent model of neuroinflammation, showcasing their potential as in vivo PET-radiotracers for neuroinflammatory processes Damont et al., 2015.
Antimicrobial and Antitumor Activities
Bondock et al. (2008) investigated the synthesis of new heterocycles incorporating antipyrine moiety, which shares structural similarities with the compound . This research demonstrated that the synthesized compounds possess antimicrobial properties, suggesting potential applications in developing antimicrobial agents Bondock et al., 2008.
Antioxidant Activity
Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and explored their coordination complexes for antioxidant activities. The study revealed significant antioxidant properties, implying the potential use of similar compounds in therapeutic applications to counter oxidative stress Chkirate et al., 2019.
Electronic Structure and Molecular Docking
Shukla and Yadava (2020) conducted quantum mechanical calculations on a pharmaceutically critical molecule structurally related to N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide, investigating its physicochemical and electronic structure parameters. The study included molecular docking to understand the molecule's binding mode, suggesting applications in designing molecules against specific diseases Shukla & Yadava, 2020.
properties
IUPAC Name |
2-(2-methylphenyl)-N-(6-pyrazol-1-ylpyrimidin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-12-5-2-3-6-13(12)9-16(22)20-14-10-15(18-11-17-14)21-8-4-7-19-21/h2-8,10-11H,9H2,1H3,(H,17,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZLPSBEUZKQEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC(=NC=N2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide |
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